2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC15861751
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN2O |
|---|---|
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H5ClN2O/c9-8-6(4-12)5-3-10-2-1-7(5)11-8/h1-4,11H |
| Standard InChI Key | HFKVHTWYUGEYJP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC2=C1NC(=C2C=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde belongs to the pyrrolopyridine family, a class of bicyclic compounds merging pyrrole and pyridine rings. The core structure is defined by the fusion of a five-membered pyrrole ring (positions 1–5) with a six-membered pyridine ring (positions 3–7). Key substituents include:
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Chlorine atom at position 2 of the pyrrole ring.
The planar arrangement of the fused rings facilitates π-π stacking interactions, while the electron-withdrawing chlorine and aldehyde groups influence electronic distribution and reactivity.
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1263283-78-8 | |
| Molecular Formula | ||
| Molecular Weight | 180.59 g/mol | |
| IUPAC Name | 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step protocols, leveraging palladium-catalyzed cross-coupling and lithiation strategies.
Lithiation and Electrophilic Substitution
A representative method involves:
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Lithiation of a protected pyrrolopyridine precursor (e.g., 1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine) using s-butyllithium at -78°C in tetrahydrofuran (THF) .
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Electrophilic quenching with dimethylformamide (DMF) or hexamethylenetetramine to introduce the aldehyde group .
Palladium-Mediated Coupling
Alternative routes employ Sonogashira coupling between halogenated pyridines and alkynes, followed by cyclization to form the pyrrolopyridine scaffold . For example:
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Coupling 4-amino-2-bromo-5-iodopyridine with terminal alkynes under palladium catalysis.
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Subsequent deprotection and oxidation steps to install the aldehyde functionality .
Chemical Reactivity and Functionalization
Aldehyde Group Reactivity
The formyl group at position 3 serves as a versatile handle for further derivatization:
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Condensation reactions with amines to form Schiff bases.
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Nucleophilic additions (e.g., Grignard reagents) to generate secondary alcohols.
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Oxidation/Reduction to carboxylic acids or primary alcohols, respectively.
Chlorine Substitution
The C-2 chlorine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups, enhancing molecular diversity .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Aldehyde condensation | Aniline, , reflux | Schiff base derivative |
| Suzuki coupling | Phenylboronic acid, Pd(PPh) | 2-Aryl-pyrrolopyridine analog |
| Reduction | , | 3-Hydroxymethyl derivative |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
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Stability: Susceptible to air oxidation due to the electron-rich pyrrole ring; storage under inert atmosphere recommended .
Spectroscopic Data
Applications in Drug Discovery
Structure-Activity Relationship (SAR) Insights
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C-3 aldehyde: Critical for forming hydrogen bonds with kinase hinge regions .
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C-2 chlorine: Enhances metabolic stability by reducing oxidative degradation .
Table 3: Bioactivity of Selected Analogs
| Compound | Target | IC (μM) | Cell Activity (GI) |
|---|---|---|---|
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine-5-carbaldehyde | MPS1 | 0.025 | 0.16 (HCT116) |
| 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | HNE | 0.12 | N/A |
Challenges and Future Directions
Synthetic Limitations
Research Opportunities
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